N-(2,4-dimethoxyphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxo-5-pyrazolo[3,4-d]pyrimidinyl]acetamide
Description
The compound N-(2,4-dimethoxyphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxo-5-pyrazolo[3,4-d]pyrimidinyl]acetamide is a pyrazolo[3,4-d]pyrimidinone derivative characterized by:
- A pyrazolo[3,4-d]pyrimidin-4-one core, which is a bicyclic heteroaromatic system with nitrogen atoms at positions 1, 3, 7, and 7.
- A 3,4-dimethylphenyl substituent at the 1-position of the pyrazolo ring, introducing steric bulk and lipophilicity.
- An N-(2,4-dimethoxyphenyl)acetamide side chain at the 5-position, featuring electron-donating methoxy groups at the 2- and 4-positions of the phenyl ring.
The molecular formula and weight can be inferred from analogues (e.g., C22H21N5O3, molecular weight ~403–441 g/mol based on similar compounds) .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-14-5-6-16(9-15(14)2)28-22-18(11-25-28)23(30)27(13-24-22)12-21(29)26-19-8-7-17(31-3)10-20(19)32-4/h5-11,13H,12H2,1-4H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHANYQUWFGOOMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=C(C=C(C=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxo-5-pyrazolo[3,4-d]pyrimidinyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular properties:
- Molecular Formula : C23H23N5O4
- Molecular Weight : 423.46 g/mol
The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for various pharmacological properties.
The biological activity of this compound can be attributed to its interaction with specific biological targets. The pyrazolo[3,4-d]pyrimidine scaffold is implicated in:
- Inhibition of Kinases : Many compounds in this class exhibit kinase inhibitory activity, which is crucial for cancer therapy.
- Antiviral Activity : Some derivatives show promise against viral infections by disrupting viral replication processes.
Anticancer Activity
Several studies have evaluated the anticancer potential of compounds related to this compound. Notably:
- Cell Line Studies : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer MDA-MB-231 and lung cancer A549 cells. The IC50 values for these compounds often range from 20 to 50 μM .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MDA-MB-231 | 27.6 |
| Compound B | A549 | 35.0 |
Antiviral Activity
Research indicates that derivatives of this compound may exhibit antiviral properties:
- Inhibition of Viral Replication : Certain pyrazolo[3,4-d]pyrimidines have shown effectiveness against viruses such as hepatitis C and influenza .
Case Studies
- In Vitro Evaluation : A study assessed the efficacy of several synthesized derivatives on MDA-MB-231 cells, revealing that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity due to increased p-π conjugation effects .
- Antiviral Screening : Another investigation into the antiviral potential found that specific derivatives inhibited the replication of HCV effectively at concentrations below 10 μM .
Comparison with Similar Compounds
Key Structural Differences and Implications
Substituent Position on the Pyrazolo Ring: The 3,4-dimethylphenyl group (target compound and CAS 899738-50-2 ) increases steric hindrance compared to the phenyl group in CAS 899752-73-9 . This may reduce binding to flat active sites but enhance selectivity.
Acetamide Side Chain Modifications: Methoxy vs. Trifluoromethyl: The 2,4-dimethoxyphenyl group (target compound) provides electron-donating effects, which could enhance solubility in polar solvents. Phenoxy vs. Acetamide Linkage: The ether bond in CAS 899752-73-9 may increase flexibility but reduce hydrogen-bonding capacity compared to the direct acetamide linkage in other compounds.
Molecular Weight Trends :
Hypothetical Activity Based on Structural Features
- Solubility: Methoxy groups (target compound, CAS 899738-50-2) likely improve aqueous solubility compared to non-polar substituents.
- Binding Affinity : Trifluoromethyl groups (CAS 895000-67-6) may enhance interactions with hydrophobic pockets in target proteins.
- Metabolic Stability : Bulky substituents (e.g., 3,4-dimethylphenyl) could reduce oxidative metabolism, extending half-life.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
